molecular formula C11H10N2O4 B1459968 5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1229025-28-8

5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1459968
CAS No.: 1229025-28-8
M. Wt: 234.21 g/mol
InChI Key: OPWHJFYYXXCQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is the GPR41 receptor . This receptor has a higher affinity for this compound than for other similar compounds .

Mode of Action

This compound interacts with the GPR41 receptor, leading to a series of downstream effects. In human embryonic kidney 293 cells expressing mouse GPR41, this compound significantly suppressed cAMP levels induced by forskolin in a dose-dependent manner .

Biochemical Pathways

The activation of the GPR41 receptor by this compound plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Pharmacokinetics

After oral administration of this compound, intact and conjugated forms of the compound were detected in the bloodstream and reached the maximum concentration in 15 minutes . The compound and its conjugates were also detected in the target organs 6 hours post-administration, indicating that this compound undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .

Result of Action

The activation of the GPR41 receptor by this compound leads to a series of downstream effects, including the stimulation of the lipid catabolism pathway, which results in anti-obesity effects and improvement of hepatic steatosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota play a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host .

Biochemical Analysis

Biochemical Properties

5-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in lipid metabolism, such as GPR41 . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic pathways and developing therapeutic agents.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can enhance muscle strength and inhibit protein catabolism in muscle cells . Additionally, it has been observed to improve hepatic glucose and lipid metabolism, indicating its potential in managing metabolic disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors, such as GPR41, with high affinity, leading to the activation of lipid catabolism pathways . This binding interaction is crucial for its anti-obesity effects and improvement of hepatic steatosis. Furthermore, the compound can modulate gene expression by influencing the transcription of genes involved in metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also have biological activities. Long-term studies have shown that it can maintain its beneficial effects on muscle strength and metabolic functions over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve metabolic functions without adverse effects . Higher doses may lead to toxic effects, including potential liver damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydroxycinnamate reductase, which facilitates its conversion into other bioactive compounds . These interactions can influence metabolic flux and alter metabolite levels, contributing to its overall biological effects. Understanding these pathways is essential for developing strategies to harness its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is rapidly absorbed and distributed to various organs, including the liver, kidneys, and muscles . It undergoes rapid metabolism, forming conjugates that are widely distributed in the body. These distribution patterns are essential for understanding its pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it may be directed to specific cellular compartments through targeting signals or post-translational modifications. These localization patterns are crucial for its role in modulating cellular processes and metabolic pathways.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-10-4-6(2-3-9(10)14)7-5-8(11(15)16)13-12-7/h2-5,14H,1H3,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWHJFYYXXCQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.